![molecular formula C19H22ClN3O B5138579 1-(2-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5138579.png)
1-(2-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide
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Overview
Description
1-(2-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. It has been extensively studied for its potential applications in various scientific research fields.
Scientific Research Applications
1-(2-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential in treating Parkinson's disease and Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide has significant biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anticonvulsant effects by modulating the activity of ion channels in the brain.
Advantages and Limitations for Lab Experiments
1-(2-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost. It also has a high level of purity and stability. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 1-(2-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide. One potential direction is to investigate its potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Another direction is to explore its potential as a pain reliever and anti-inflammatory agent. Additionally, further studies could be conducted to elucidate its mechanism of action and to improve its solubility in water for easier use in lab experiments.
Conclusion:
In conclusion, 1-(2-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide is a chemical compound with significant potential for scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties, as well as its potential in treating neurodegenerative diseases. While it has certain advantages for lab experiments, such as ease of synthesis and stability, its low solubility in water can pose challenges. Further research is needed to fully understand its mechanism of action and to explore its potential in various scientific research fields.
Synthesis Methods
The synthesis of 1-(2-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide involves the reaction of 2-chlorobenzylamine with 3-pyridinecarboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting intermediate is then reacted with piperidine-4-carboxylic acid to obtain the final product.
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-18-6-2-1-5-17(18)14-23-10-7-16(8-11-23)19(24)22-13-15-4-3-9-21-12-15/h1-6,9,12,16H,7-8,10-11,13-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASDZNDHZPVIQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CN=CC=C2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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